molecular formula C12H11N3O3 B5692494 N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide CAS No. 591726-19-1

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide

Cat. No.: B5692494
CAS No.: 591726-19-1
M. Wt: 245.23 g/mol
InChI Key: AMXIJIKPVABXMI-UHFFFAOYSA-N
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Description

N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzamide is a chemical compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . It is supplied for use in laboratory research and development settings. The compound features a benzamide group attached to a dihydroxymethylpyrimidine scaffold. This core pyrimidine structure is a significant heterocycle in medicinal chemistry and is frequently investigated for its potential in forming more complex molecules . For instance, similar dihydroxy-methylpyrimidine compounds are utilized as intermediates in chemical synthesis, such as in the preparation of dichloro-methylpyrimidines . Researchers may explore the properties of this compound for various applications, including as a building block in organic synthesis or in the development of potential pharmacologically active substances. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-9(11(17)15-12(18)13-7)14-10(16)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXIJIKPVABXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358372
Record name STK124324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591726-19-1
Record name STK124324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of N 2,4 Dihydroxy 6 Methylpyrimidin 5 Yl Benzamide

Established Synthetic Routes for Pyrimidine (B1678525) Derivatives

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These methods often rely on the condensation of a three-carbon component with a urea or amidine derivative.

Cyclization Reactions and Precursors

The most common and direct route to 2,4-dihydroxypyrimidine derivatives involves the cyclocondensation of a β-ketoester with urea. In the case of the target pyrimidine core, ethyl acetoacetate is a frequently used β-ketoester. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Another well-established precursor for the synthesis of the 2,4-dihydroxy-6-methylpyridine core, a related heterocyclic structure, is dehydroacetic acid. This can be converted to the desired pyrimidine through a series of reactions. chemicalbook.com

A general representation of the cyclization to form a dihydroxypyrimidine ring is presented below:

Table 1: Key Precursors in Pyrimidine Synthesis

Precursor TypeSpecific ExampleRole in Synthesis
β-KetoesterEthyl acetoacetateProvides the C4, C5, C6, and methyl group of the pyrimidine ring.
Urea DerivativeUreaProvides the N1, C2, and N3 atoms of the pyrimidine ring.
AmidineAcetamidine hydrochlorideCan be used in place of urea to introduce a different substituent at the C2 position.

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives in a single step. The Biginelli reaction, discovered in 1893, is a classic example of an MCR used to produce 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea. organicreactions.orgwikipedia.org While the original Biginelli reaction yields dihydropyrimidines, modifications and subsequent oxidation can lead to the desired aromatic pyrimidine ring.

The reaction mechanism generally involves an initial acid-catalyzed condensation between the aldehyde and urea, forming an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to afford the dihydropyrimidinone. organic-chemistry.org The scope of the Biginelli reaction has been expanded to include a variety of substituted aldehydes, β-dicarbonyl compounds, and urea or thiourea derivatives, making it a versatile tool in combinatorial chemistry. organicreactions.org

Specific Approaches for 2,4-dihydroxypyrimidine Formation

A direct and high-yielding method for the synthesis of 4,6-dihydroxy-2-methylpyrimidine involves the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide in methanol. This method provides the pyrimidine core with the desired substitution pattern.

To introduce the necessary amino group at the 5-position for the final benzamide (B126) coupling, a functionalization of the pre-formed 2,4-dihydroxy-6-methylpyrimidine ring is required. A common strategy involves the nitration of the pyrimidine ring at the C5 position, followed by the reduction of the nitro group to an amine. The nitration of 2-methylpyrimidine-4,6-dione can be achieved using a mixture of nitric acid and sulfuric acid. icm.edu.pl This nitrated intermediate can then be reduced to 5-amino-2,4-dihydroxy-6-methylpyrimidine, the direct precursor for the subsequent acylation step.

Synthesis of the Benzamide Moiety and its Coupling

The formation of the benzamide linkage is a critical step in the synthesis of the target molecule. This involves the creation of an amide bond between the 5-amino group of the pyrimidine and a benzoyl group.

Amidation Strategies for N-Acylation

N-acylation is a fundamental transformation in organic synthesis for the formation of amide bonds. Several methods are available for the acylation of amines. A common and effective method involves the reaction of the amine with an acyl chloride, such as benzoyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. Alternatively, benzoic anhydride can be used as the acylating agent.

The general reaction for the acylation of an aminopyrimidine is depicted below:

Table 2: Common Reagents for N-Acylation

Acylating AgentByproductTypical Conditions
Benzoyl chlorideHClPresence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, THF).
Benzoic anhydrideBenzoic acidCan be performed with or without a catalyst, sometimes requiring elevated temperatures.

Fragment Coupling Methodologies

The final step in the synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide is the fragment coupling of the two key intermediates: 5-amino-2,4-dihydroxy-6-methylpyrimidine and a benzoylating agent. This reaction is a specific example of the N-acylation strategies discussed previously.

The 5-aminopyrimidine (B1217817) derivative, possessing a nucleophilic amino group, will readily react with an electrophilic benzoyl source. The choice of reaction conditions, such as solvent and base, can be optimized to ensure a high yield and purity of the final product. For instance, the reaction can be carried out in a suitable solvent like dichloromethane with the addition of a base such as pyridine to facilitate the reaction.

Targeted Synthesis of this compound

The targeted synthesis of this compound primarily involves the acylation of a key pyrimidine intermediate.

The most direct synthetic route to this compound is the benzoylation of 5-amino-6-methyluracil. This reaction involves the formation of an amide bond between the 5-amino group of the pyrimidine ring and the carbonyl group of a benzoyl moiety.

Reaction Scheme:

The synthesis commences with the reaction of 5-amino-6-methyluracil with benzoyl chloride in the presence of a suitable base. Pyridine is often employed as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

Starting Materials:

5-amino-6-methyluracil (also known as 5-amino-2,4-dihydroxy-6-methylpyrimidine)

Benzoyl chloride

Pyridine (or another suitable base like triethylamine)

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Optimized Reaction Conditions:

For optimal yield and purity, the reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the desired product, this compound, is obtained. It has been reported that 6-methyluracil (B20015) and its derivatives can react with benzoyl chloride in an acetonitrile-pyridine mixture at room temperature. researchgate.net

ParameterOptimized Condition
Reactants 5-amino-6-methyluracil, Benzoyl chloride
Solvent Acetonitrile-Pyridine mixture
Base Pyridine
Temperature Room Temperature
Reaction Time Monitored by TLC

Following the synthesis, purification of this compound is crucial to obtain material of high purity suitable for research purposes. A combination of techniques is typically employed.

Initial Workup:

The reaction mixture is often treated with water to precipitate the crude product. The solid is then collected by filtration and washed with water to remove pyridine hydrochloride and other water-soluble impurities.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. mt.com The choice of solvent is critical and is determined by the solubility characteristics of the compound. For N-substituted benzamides, common recrystallization solvents include ethanol, ethyl acetate, or mixtures of solvents like hexane/acetone or hexane/THF. researchgate.netmdpi.com The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly, leading to the formation of crystals of the purified compound.

Column Chromatography:

For obtaining highly pure, research-grade material, column chromatography is often necessary. Silica gel is a common stationary phase for the purification of pyrimidine derivatives. researchgate.net A suitable eluent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to separate the desired product from any remaining impurities. The fractions containing the pure compound are collected, and the solvent is removed under reduced pressure to yield the purified this compound.

Purification TechniqueDescription
Filtration and Washing Initial removal of soluble impurities after precipitation.
Recrystallization Purification based on differential solubility in a suitable solvent system (e.g., ethanol, ethyl acetate).
Column Chromatography High-purity separation using a silica gel stationary phase and an appropriate eluent mixture.

Derivatization and Analog Generation Strategies

The generation of analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). Modifications can be introduced at various positions of the molecule.

The pyrimidine ring of this compound offers several positions for structural modification. The hydroxyl groups at the C2 and C4 positions can be alkylated or converted to other functional groups. The methyl group at the C6 position can also be modified. cyberleninka.ru Such modifications can influence the compound's solubility, hydrogen bonding capacity, and interactions with biological targets. A scaffold hopping strategy, where the central pyrimidine core is replaced with a different heterocyclic system while maintaining key pharmacophoric features, can also be employed to generate novel analogs. nih.govnih.govmdpi.comresearchgate.net

Substituent TypeExamplePotential Effect on Benzamide Ring
Electron-Donating Group (EDG) -OCH₃, -CH₃Increases electron density
Electron-Withdrawing Group (EWG) -NO₂, -CN, -ClDecreases electron density

To develop conjugates and probes, a linker can be attached to the this compound scaffold. This linker can then be used to connect the molecule to other entities such as fluorescent dyes, biotin (B1667282), or macromolecules. The attachment point for the linker can be strategically chosen on either the pyrimidine or the benzamide ring. For instance, a functional group amenable to linker attachment can be introduced on the phenyl ring of the benzamide moiety or by modifying the substituents on the pyrimidine ring. nih.govrsc.orgnih.gov Various linker chemistries, including those involving amide bond formation or click chemistry, can be utilized for the conjugation process. researchgate.netchemrxiv.org

Iii. Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The molecular action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide is rooted in its ability to interact with specific biological macromolecules. Research into analogous compounds has provided a framework for understanding its potential targets and binding characteristics.

Derivatives of 5-aminouracil (B160950), the core structure of this compound, are recognized as antagonists of thymine (B56734) and can interfere with DNA synthesis. nih.govnih.gov This suggests that this compound may act as an inhibitor of enzymes crucial to nucleotide metabolism and DNA replication, such as thymidylate synthetase or DNA polymerases. nih.gov The benzamide (B126) moiety may also contribute to interactions with enzymatic targets.

The inhibitory potential of pyrimidine (B1678525) derivatives can be quantified through kinetic studies. While specific data for this compound is not available, the following table illustrates typical kinetic parameters observed for pyrimidine-based enzyme inhibitors.

Table 1: Illustrative Enzyme Inhibition Kinetics for a Pyrimidine Derivative This data is representative and intended for illustrative purposes.

Enzyme Target Inhibitor Concentration (µM) Percent Inhibition Inhibition Constant (Ki) (nM) Type of Inhibition
Thymidylate Synthetase 10 75% 150 Competitive
DNA Polymerase α 25 60% 500 Non-competitive
Dihydrofolate Reductase 5 85% 50 Competitive

The mode of inhibition, whether competitive, non-competitive, or uncompetitive, is a key characteristic determined from kinetic analyses such as Michaelis-Menten and Lineweaver-Burk plots. khanacademy.orgyoutube.com Competitive inhibitors typically bind to the active site of an enzyme, while non-competitive inhibitors bind to an allosteric site. libretexts.org

Substituted 2-aminopyrimidines have been shown to interact with receptors, notably the acetylcholine (B1216132) binding protein (AChBP), which serves as a model for nicotinic acetylcholine receptors (nAChRs). pnas.orgpnas.org These studies reveal that the pyrimidine scaffold can engage in cooperative binding, where the binding of one ligand molecule to the pentameric receptor influences the binding of subsequent molecules. pnas.orgpnas.org This suggests that this compound could potentially modulate receptor function.

Receptor binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd). nih.gov Lower Kd values indicate higher binding affinity.

Table 2: Representative Receptor Binding Affinities for a Pyrimidine-Based Ligand This data is representative and intended for illustrative purposes.

Receptor Target Ligand Concentration (nM) Specific Binding (%) Dissociation Constant (Kd) (nM) Hill Coefficient (nH)
Nicotinic Acetylcholine Receptor α7 50 80% 25 1.5 (Positive Cooperativity)
GABAA Receptor 100 65% 150 1.0 (Non-cooperative)
Adenosine A2A Receptor 200 50% 300 0.8 (Negative Cooperativity)

Computational docking and structural biology techniques have provided insights into the specific interactions between pyrimidine derivatives and their protein targets. For instance, the binding of 2-aminopyrimidines to AChBP involves interactions with key amino acid residues such as tyrosine and tryptophan through π-π stacking, as well as hydrogen bonding with the protein backbone. pnas.org Similarly, in the inhibition of β-glucuronidase by 2-aminopyrimidine (B69317) derivatives, hydrogen bonds with residues like glutamic acid and hydrophobic interactions with leucine (B10760876) are crucial for activity. nih.gov

For this compound, it is plausible that the dihydroxy groups of the pyrimidine ring act as hydrogen bond donors and acceptors, while the methyl group engages in hydrophobic interactions. The benzamide portion of the molecule could further stabilize binding through additional hydrogen bonds and aromatic interactions.

Key plausible interactions include:

Hydrogen Bonding: The hydroxyl and amide groups can form hydrogen bonds with polar amino acid residues such as serine, threonine, and asparagine in a binding pocket.

Hydrophobic Interactions: The methyl group and the phenyl ring of the benzamide can interact with nonpolar residues like valine, leucine, and isoleucine.

Aromatic Interactions: The pyrimidine and benzene (B151609) rings can engage in π-π stacking with aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Cellular Pathway Modulation

The interaction of this compound with its molecular targets can lead to the modulation of various cellular signaling pathways.

As a 5-aminouracil derivative, the compound has the potential to induce DNA replication stress by interfering with nucleotide synthesis. nih.gov This can activate DNA damage response pathways, leading to cell cycle arrest and potentially apoptosis. The modulation of cellular pathways is a complex process, and the effects of a compound can be widespread. For example, studies on other chemical agents have shown impacts on pathways related to mitochondrial respiration and oxidative stress.

Exposure of cells to bioactive compounds often results in significant changes in gene expression profiles. Transcriptomic analyses, such as microarray or RNA sequencing, can reveal the up- or down-regulation of numerous genes. nih.govresearchgate.netmdpi.comnih.gov While specific data for this compound is not available, studies with other compounds have demonstrated alterations in genes involved in:

Metabolism: Changes in the expression of genes encoding metabolic enzymes.

Stress Response: Induction of genes related to oxidative stress and DNA damage repair.

Cell Cycle Control: Altered expression of cyclins and cyclin-dependent kinases.

Apoptosis: Modulation of pro- and anti-apoptotic gene expression.

Table 3: Illustrative Changes in Gene Expression in Response to a Pyrimidine Analog This data is representative and intended for illustrative purposes.

Gene Pathway Fold Change Regulation
p21 (CDKN1A) Cell Cycle Control +3.5 Upregulated
GADD45A DNA Damage Response +2.8 Upregulated
BCL2 Apoptosis -2.1 Downregulated
COX2 Inflammation +1.9 Upregulated
HMOX1 Oxidative Stress +4.2 Upregulated

Absence of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data for the chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article focusing on the cellular uptake, intracellular localization, and biophysical characterization of this specific molecule, as per the requested outline, cannot be fulfilled at this time.

The instructions provided mandated a strict adherence to an outline centered on the mechanistic investigations and molecular interactions of "this compound," including detailed research findings and data tables for the following sections:

Biophysical Characterization of Interactions

Calorimetric Studies (e.g., Isothermal Titration Calorimetry)

Therefore, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, authoritative sources. The creation of data tables and detailed research findings is impossible without underlying experimental evidence.

Should research on this compound be published in the future, it would be possible to revisit this topic and generate the requested content. At present, the scientific community has not publicly disseminated research pertaining to the specific cellular and biophysical characteristics of this compound.

Iv. Structure Activity Relationship Sar Studies of N 2,4 Dihydroxy 6 Methylpyrimidin 5 Yl Benzamide Analogs

Design Principles for SAR Investigations

The dihydroxy-methylpyrimidine core is a critical component for biological activity, and its substituents offer multiple points for modification. The positions of substituents on the pyrimidine (B1678525) nucleus are known to greatly influence the compound's biological activities. benthamdirect.com

The 6-Methyl Group : The methyl group at the 6-position of the pyrimidine ring can be replaced with other alkyl groups (e.g., ethyl, propyl) or functional groups to probe the steric and electronic requirements of the binding site. For instance, in some trisubstituted pyrimidine derivatives, replacing a methyl group with larger or more polar substituents resulted in decreased activity, suggesting that small, less polar groups are beneficial for maintaining activity in that specific binding pocket. mdpi.com

The 2,4-Dihydroxy Groups : The hydroxyl groups are potential hydrogen bond donors and acceptors, which can be crucial for interaction with a biological target. Modifications could include converting them to methoxy groups to eliminate hydrogen bonding capability or replacing them with amino or thiol groups to alter their electronic and bonding properties.

The 5-Amino Linker : The amide linkage at the 5-position is central to the molecule's structure. Altering the nature of this linker, for example, by creating a thioamide or a reversed amide, can significantly impact the molecule's conformational flexibility and binding mode.

The strategic modification of the pyrimidine scaffold allows for the generation of diverse analogs to achieve greater affinity and selectivity for biological targets. nih.gov

The benzamide (B126) portion of the molecule provides a versatile scaffold for exploring how different substituents affect activity. The nature, position, and size of substituents on the benzene (B151609) ring can modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with the target receptor.

In studies of related pyrimidine amide derivatives, it has been shown that substituting the benzyl group with halogens, particularly at the 2- and 4-positions, is critical for maintaining high activity. mdpi.com Similarly, for other classes of benzamides, the position of a substituent can have a significant effect on biological activity. nih.gov For example, introducing electron-withdrawing groups (like fluoro or chloro) or electron-donating groups (like methoxy or methyl) at various positions (ortho, meta, para) can lead to a wide range of activities.

Table 1: Effect of Benzamide Ring Substitution on Biological Activity of Hypothetical Analogs
CompoundSubstituent (R)PositionHypothetical IC₅₀ (µM)
Analog 1-H-15.2
Analog 2-F4- (para)5.8
Analog 3-Cl4- (para)7.1
Analog 4-CH₃4- (para)12.5
Analog 5-OCH₃4- (para)18.9
Analog 6-F2- (ortho)8.3
Analog 7-Cl2- (ortho)9.0

This table is illustrative and based on general principles of SAR observed in related compound series. mdpi.comnih.gov

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's ability to bind to its target. Positional isomerism, which involves changing the attachment point of a substituent, can lead to dramatic differences in activity. For instance, moving a substituent on the benzamide ring from the para to the ortho position can alter the molecule's preferred conformation, thereby affecting its fit within a binding site.

In a study on pyrrolopyrimidine derivatives, a 1,2-substituted constitutional isomer was found to be 2.5-fold less potent than the corresponding 1,4-substituted compound. nih.gov This highlights the importance of the relative positioning of molecular fragments. Furthermore, constraining the conformation of flexible alkyl chains, for example by incorporating them into a ring structure, can sometimes lead to a significant increase in potency by reducing the entropic penalty of binding. nih.gov Molecular modeling and conformational analysis are often employed to understand how these structural changes influence the molecule's three-dimensional shape and its interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug design process. researchgate.net

The first and most critical step in building a QSAR model is the selection of appropriate molecular descriptors. nih.gov A descriptor is a numerical value that represents a specific property of a molecule. nih.gov Hundreds or even thousands of descriptors can be calculated for each molecule, categorized as follows:

Topological (2D) Descriptors : These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include connectivity indices and autocorrelation descriptors (e.g., GATS3e). researchpublish.com

Geometrical (3D) Descriptors : These are calculated from the 3D coordinates of the molecule and relate to its spatial arrangement. Examples include 3D-MoRSE descriptors (e.g., Mor16m) and RDF descriptors (e.g., RDF085v). researchpublish.com

Physicochemical Descriptors : These describe properties like hydrophobicity (logP), electronic distribution (dipole moment), and steric parameters.

Quantum Chemical Descriptors : Derived from quantum mechanical calculations, these provide detailed information about the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Software such as DRAGON, PaDEL-Descriptor, or MOE is commonly used to calculate a large number of descriptors for a set of molecules. nih.govtandfonline.comnih.gov Feature selection methods are then employed to choose a smaller subset of relevant, non-correlated descriptors for building the model. nih.govresearchgate.net

Table 2: Examples of Descriptors Used in QSAR Modeling of Pyrimidine Analogs
Descriptor TypeDescriptor NameDescriptionReference
TopologicalA_ArQuantifies the presence of aromatic rings in a molecule. tandfonline.com
TopologicalB_DouDenotes the number of double bonds in a molecule. tandfonline.com
PhysicochemicalPEOE VSA PPOS (P. V_P)Describes the positive partial surface area of a molecule. tandfonline.com
3DMor16m3D-Molecule Representation of Structures based on electron diffraction. researchpublish.com
TopologicalGATS3eGeary autocorrelation of lag 3, weighted by atomic Sanderson electronegativities. researchpublish.com

Once descriptors are selected, a mathematical model is developed to correlate them with the observed biological activity (e.g., pIC₅₀). Common statistical methods include:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the independent variables (descriptors) and the dependent variable (biological activity). nih.gov

Artificial Neural Networks (ANN) : ANN models can capture complex, non-linear relationships between descriptors and activity, which often leads to more accurate predictions compared to linear methods. nih.govtandfonline.com

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.govsemanticscholar.org Validation is performed both internally and externally. nih.gov

Internal Validation : Techniques like cross-validation, particularly the leave-one-out (LOO) method, are used to assess the model's stability and predictive ability within the training dataset. tandfonline.com The cross-validated correlation coefficient (Q²) is a key metric here.

External Validation : The model's true predictive power is tested on an external set of compounds (the test set) that were not used in its development. tandfonline.com The predictive performance is evaluated using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). nih.govmdpi.com

Y-Randomization : This test ensures the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. A robust model should show a significant drop in performance for the randomized data. tandfonline.com

According to established best practices, a QSAR model is considered predictive if it meets several statistical criteria, ensuring its reliability for screening new compounds. researchgate.nettandfonline.com

Table 3: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable ValueReference
R² (Coefficient of Determination)Measures the goodness-of-fit of the model for the training set.> 0.6 mdpi.com
Q² (Cross-validated R²)Measures the predictive power of the model during internal validation.> 0.5 nih.gov
R²_pred (Predictive R² for test set)Measures the predictive power of the model on an external test set.> 0.6 mdpi.com
RMSE (Root Mean Square Error)Indicates the absolute error of prediction.As low as possible nih.gov

Predictive Power and Interpretability of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools of critical importance in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures nih.gov. For analogs of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide, QSAR models provide a quantitative framework to understand how modifications to the molecular structure influence their therapeutic activity. The utility of any QSAR model is fundamentally determined by two key characteristics: its predictive power and its interpretability.

Predictive Power

The predictive power of a QSAR model refers to its ability to accurately forecast the biological activity of compounds that were not used in its development. A model with high predictive power is an invaluable tool for virtual screening and for prioritizing the synthesis of new analogs with potentially enhanced activity. The robustness and predictive capability of a QSAR model are assessed through rigorous statistical validation, both internally and externally.

Key statistical metrics used to evaluate the predictive power of QSAR models for pyrimidine derivatives include:

Correlation Coefficient (R²) : This parameter measures the goodness of fit of the model to the training data. For a model to be considered robust, R² values are typically expected to be greater than 0.80 nih.gov.

Cross-validation Coefficient (Q²) : Often determined using the leave-one-out (LOO) method, Q² assesses the internal predictive ability of the model. A high Q² value (e.g., > 0.7) suggests a reliable and predictive model nih.gov.

F-value : The Fisher F-statistic indicates the statistical significance of the model. A higher F-value (e.g., > 39) points to a statistically significant relationship between the descriptors and the biological activity nih.gov.

Root Mean Square Error (RMSE) : This metric quantifies the deviation between the predicted and actual activity values. Lower RMSE values indicate greater predictive accuracy nih.gov.

Different mathematical methods, such as Multiple Linear Regression (MLR) and non-linear approaches like Artificial Neural Networks (ANN), are employed to build QSAR models. Studies on pyrimidine derivatives have shown that non-linear models like ANN can sometimes offer superior predictive power over linear models, especially when dealing with complex structure-activity relationships nih.gov.

Table 1: Illustrative Statistical Validation Parameters for QSAR Models of Pyrimidine Derivatives

Statistical ParameterDescriptionAcceptable ValueModel Type ExampleReference
(Correlation Coefficient)Measures the fit of the model to the training data.> 0.80MLR & ANN nih.govnih.gov
(Cross-validation Coefficient)Assesses the internal predictive ability of the model.> 0.703D-QSAR nih.gov
F-value (Fisher Statistic)Indicates the statistical significance of the regression model.> 393D-QSAR nih.gov
RMSE (Root Mean Square Error)Measures the difference between predicted and observed values.Low value is desirableMLR & ANN nih.gov

Interpretability

Beyond accurate prediction, a valuable QSAR model must be interpretable, meaning it should provide insights into the specific molecular features that drive biological activity. Interpretability allows medicinal chemists to understand why certain structural modifications lead to increased or decreased potency, thereby guiding rational drug design nih.gov.

The interpretability of a QSAR model is derived from the physicochemical meaning of the molecular descriptors that constitute the final equation. These descriptors are numerical representations of various molecular properties. For pyrimidine-based compounds, QSAR studies have identified several classes of descriptors as being crucial for activity tandfonline.comscielo.brjournalwjbphs.com:

Hydrophobic Descriptors : Parameters like LogP (the logarithm of the partition coefficient) quantify the hydrophobicity of a molecule. Studies on pyrimidine derivatives have shown that hydrophobic properties can be critical for their biological activity scielo.br.

Electronic Descriptors : These describe the electronic properties of the molecule, such as charge distribution and polarizability. Descriptors like EState indices and partial surface areas (e.g., positive or negative partial surface area) have been shown to influence the inhibitory activity of pyrimidine analogs tandfonline.comjournalwjbphs.com.

Steric/Topological Descriptors : These descriptors relate to the size, shape, and connectivity of the molecule. The presence of specific structural features, such as aromatic rings and double bonds, has been identified as a key factor for increasing the inhibitory activity of certain pyrimidine derivatives tandfonline.com.

3D Descriptors : Properties derived from the three-dimensional structure of the molecule, such as van der Waals volume, can also play a significant role. For instance, an increase in van der Waals volume has been correlated with an improvement in the activity of some heterocyclic compounds nih.gov.

By analyzing the coefficients of these descriptors in the QSAR equation, researchers can deduce which properties are beneficial or detrimental to the desired biological effect. For example, a positive coefficient for an aromatic ring descriptor suggests that adding or retaining aromatic groups is favorable for activity, while a negative coefficient for a descriptor related to negative partial surface area might indicate that reducing this property could enhance potency tandfonline.com. This detailed understanding is fundamental to the iterative process of lead optimization for analogs of this compound.

Table 2: Common Molecular Descriptors in QSAR Models for Pyrimidine Analogs and Their Interpretation

Descriptor ClassExample DescriptorPhysicochemical InterpretationInfluence on ActivityReference
Topological Aromatic groups (A_Ar)Presence of aromatic rings in the molecule.Positively correlated with inhibitory activity. tandfonline.com
Topological Double bonds (B_Dou)Number of double bonds within the structure.Positively correlated with inhibitory activity. tandfonline.com
Electronic EState Indices (R2_EState)Relates to the electronic and topological state of atoms.Significant influence on antiviral/antimalarial activity. journalwjbphs.com
Hydrophobic SLogPA measure of the molecule's hydrophobicity.Important for antiviral and anticancer activity. journalwjbphs.com
3D/Steric van der Waals Volume (GATS6v)Represents the volume occupied by the molecule.An increase can lead to improved activity. nih.gov
Electronic Negative Partial Surface Area (Q.V_N)Surface area with a negative partial charge.Negatively correlated with inhibitory activity. tandfonline.com

V. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

No peer-reviewed studies describing ligand-protein docking simulations specifically for N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide were found. This type of research would involve simulating the interaction of the compound with various protein targets to predict its potential biological activity and binding orientation within the protein's active site.

There is no available research detailing the use of this compound as a query molecule in virtual screening campaigns. Such studies would typically use the compound's structure to search large chemical libraries for other molecules with similar properties that might bind to the same biological target.

Molecular Dynamics (MD) Simulations

No published data exists on the conformational dynamics of this compound from molecular dynamics simulations. This analysis would provide insight into the molecule's flexibility and the different shapes it can adopt in solution.

Without identified protein targets and corresponding docking studies, there are no reports on the stability of ligand-target complexes involving this compound as assessed through MD simulations.

Information regarding the influence of solvent on the compound and the thermodynamics of its binding to any potential protein target is not available in the scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic structure and properties of molecules at the atomic level. These calculations can predict a wide array of molecular attributes, from the distribution of electrons and the energies of molecular orbitals to the simulation of spectroscopic data. For this compound, such calculations are instrumental in building a foundational understanding of its chemical nature.

Electronic Structure Analysis and Reactivity Prediction

A comprehensive analysis of the electronic structure of this compound can be achieved using methods like Density Functional Theory (DFT). By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), the geometry of the molecule can be optimized to its lowest energy state. nih.gov From this optimized geometry, a wealth of information regarding its electronic properties can be extracted.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For this compound, the MEP would likely reveal negative potential around the oxygen and nitrogen atoms of the dihydroxypyrimidine and benzamide (B126) groups, indicating these as potential sites for electrophilic attack or hydrogen bond donation.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT/B3LYP/6-311G+(d,p)

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment3.8 DPolarity and intermolecular interactions
Ionization Potential7.1 eVEnergy required to remove an electron
Electron Affinity0.9 eVEnergy released upon gaining an electron

Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and the Fukui function, can provide a more quantitative prediction of reactive sites within the molecule.

Prediction of Spectroscopic Properties for Elucidation of Molecular Structure

Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. nih.gov Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule, such as π → π* and n → π* transitions. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within this compound. For instance, the characteristic vibrational frequencies for the C=O, N-H, and O-H stretching and bending modes can be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts can be correlated with experimental data to provide a detailed assignment of the signals in the NMR spectra, thus confirming the molecular structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data (Calculated)Experimental Data (Hypothetical)
UV-Vis (λmax)275 nm, 310 nm278 nm, 315 nm
FT-IR (cm⁻¹)C=O stretch: 1680, N-H stretch: 3350, O-H stretch: 3450C=O stretch: 1675, N-H stretch: 3345, O-H stretch: 3440
¹H NMR (ppm)Aromatic protons: 7.2-8.0, CH₃: 2.5, NH: 10.5, OH: 11.0, 12.5Aromatic protons: 7.1-7.9, CH₃: 2.4, NH: 10.4, OH: 10.9, 12.4
¹³C NMR (ppm)C=O: 165, Aromatic C: 115-140, Pyrimidine (B1678525) C: 150-160, CH₃: 20C=O: 164, Aromatic C: 114-139, Pyrimidine C: 149-159, CH₃: 19

Advanced Computational Approaches

Beyond fundamental quantum chemical calculations, more advanced computational methods can be employed to investigate the behavior of this compound in a biological context and to guide the design of new, more potent analogues.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a biological target. nih.gov These methods are particularly useful in lead optimization, where small chemical modifications are made to a parent compound to improve its binding affinity.

In the context of this compound, FEP or TI could be used to predict how substitutions on the benzamide or pyrimidine rings would affect its binding to a specific protein target. The calculations involve creating a thermodynamic cycle that connects the binding of two different ligands to the same receptor. By simulating the "alchemical" transformation of one ligand into another, both in the bound and unbound states, the difference in binding free energy can be calculated. These predictions can help prioritize which novel derivatives to synthesize and test, thereby saving time and resources.

Machine Learning Applications in Compound Design and Prediction

Machine learning (ML) is rapidly transforming the field of drug discovery by enabling the development of predictive models from large datasets. For this compound and its analogues, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): By compiling a dataset of related compounds with their experimentally measured biological activities, QSAR models can be built to correlate molecular descriptors (e.g., physicochemical properties, topological indices) with activity. These models can then be used to predict the activity of newly designed compounds.

ADMET Prediction: Machine learning models trained on large databases of compounds with known absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be used to predict the ADMET profile of this compound. This can help identify potential liabilities early in the drug discovery process. nih.gov

De Novo Design: Generative ML models can be used to design entirely new molecules with desired properties. By learning from the chemical space of known active compounds, these models can propose novel structures, including derivatives of this compound, that are predicted to have high activity and favorable ADMET properties.

Table 3: Hypothetical Machine Learning Model Predictions for this compound

PropertyPredicted ValueModel TypeSignificance
Target Affinity (pIC₅₀)7.2QSARPrediction of biological potency
Aqueous Solubility (logS)-3.5RegressionIndication of bioavailability
Blood-Brain Barrier PermeationLowClassificationPrediction of CNS penetration
hERG InhibitionUnlikelyClassificationAssessment of cardiotoxicity risk
Metabolic Stability (t₁/₂)ModerateRegressionPrediction of in vivo half-life

The integration of these advanced computational approaches provides a powerful framework for the rational design and optimization of this compound as a potential therapeutic agent.

Vi. Biological Activity in Advanced Research Models Excluding Human Clinical Data, Safety, and Dosage

In Vitro Biological Activity Profiling

No publicly available research data was found detailing the in vitro biological activity of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide. This includes a lack of information on:

In Vivo Studies in Model Organisms (Non-Mammalian or Basic Biological Models, without therapeutic claims for human health)

Similarly, there is a lack of research on the in vivo effects of this compound in simple model organisms.

Exploratory Studies in Simple Organisms:No studies were found that explored the biological activity of this compound in organisms such as yeast, bacteria, C. elegans, or zebrafish.

No Preclinical Mechanism-Focused Studies Identified for this compound

Following a comprehensive review of scientific literature and chemical databases, no mechanism-focused studies in preclinical, non-therapeutic research models for the chemical compound this compound have been identified.

Extensive searches were conducted to locate detailed research findings and data pertaining to the biological activity and mechanism of action of this specific molecule. These inquiries included variations of the compound's nomenclature, such as 5-benzamido-6-methyluracil, and broader searches on related structural classes like 5-acylaminouracil derivatives.

Despite these efforts, the public scientific domain does not appear to contain published research that would meet the criteria for inclusion in this section, which requires specific, non-therapeutic, mechanistic data from preclinical models. While related compound classes, such as pyrimidine (B1678525) and benzamide (B126) derivatives, are subjects of biological investigation for various therapeutic purposes, this information does not directly apply to this compound and falls outside the strict scope of this article.

Consequently, no data tables or detailed research findings on the non-therapeutic, preclinical mechanism of action for this compound can be provided at this time.

Vii. Analytical Methodologies for Research and Development of N 2,4 Dihydroxy 6 Methylpyrimidin 5 Yl Benzamide

Chromatographic Techniques for Purity and Isolation

Chromatography is an indispensable tool for separating N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide from reaction mixtures, byproducts, and potential degradants, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of this compound due to its high resolution and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule, which possesses both polar (dihydroxy-pyrimidine) and non-polar (benzoyl) moieties. researchgate.netsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used. researchgate.netnih.gov The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile. sielc.comsielc.com To ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl groups, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.comsielc.com Detection is typically achieved using a UV detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance. nih.gov By adjusting the gradient of the organic solvent, a fine separation between the target compound and closely related impurities can be achieved.

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. creative-proteomics.com Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. The presence of hydroxyl and amide functional groups necessitates a chemical derivatization step to increase volatility and thermal stability. jfda-online.comresearchgate.netyoutube.com

Common derivatization procedures include silylation, which converts the acidic -OH and -NH protons into less polar trimethylsilyl (B98337) (TMS) ethers and amides, or acylation. youtube.comgcms.cz Once derivatized, the compound can be analyzed to investigate potential volatile metabolites or degradation products that may arise during synthesis or metabolic studies. creative-proteomics.comacs.org The gas chromatograph separates the volatile derivatives, which are then fragmented and detected by the mass spectrometer, providing both quantitative data and structural information. nih.gov

Spectroscopic Techniques for Structural Elucidation (Non-Identification Data Focus)

Spectroscopic techniques are vital for elucidating the precise molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.

The ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The protons on the benzoyl ring would typically appear as multiplets in the aromatic region (δ 7.5-8.0 ppm). publish.csiro.au The methyl group on the pyrimidine (B1678525) ring would produce a characteristic singlet at approximately δ 2.3-2.5 ppm. The protons of the amide (N-H) and hydroxyl (O-H) groups are exchangeable and may appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature. nih.govresearchgate.netresearchgate.net

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom, including the carbonyl carbon of the amide (around δ 165-170 ppm) and the carbons of the two aromatic rings. journals.co.za Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, confirming the specific isomeric structure and conformation of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Benzoyl Protons (ortho, meta, para) 7.5 - 8.0 Multiplet
Pyrimidine C-H Proton ~8.1 Singlet
Amide N-H 9.5 - 10.5 Broad Singlet
Pyrimidine O-H (x2) 10.0 - 12.0 Broad Singlets

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ can be readily observed, confirming the molecular mass.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, which typically occurs at the weakest bonds. For this compound, a primary fragmentation pathway involves the cleavage of the amide bond. researchgate.netnih.gov This would be expected to yield two major fragment ions: the resonance-stabilized benzoyl cation at a mass-to-charge ratio (m/z) of 105, and the protonated 5-amino-6-methyl-2,4-dihydroxypyrimidine fragment. The benzoyl cation can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. researchgate.net Fragmentation of the pyrimidine ring can also occur, providing further confirmation of the structure. researchgate.netacs.org

Table 3: Predicted Key Mass Spectrometry Fragments (Positive Ion Mode)

m/z Proposed Fragment Ion Formula
261.08 [M+H]⁺ (Protonated Molecule) [C₁₂H₁₃N₃O₃]⁺
156.06 [Protonated 5-amino-6-methyl-2,4-dihydroxypyrimidine]⁺ [C₅H₈N₃O₂]⁺
105.03 [Benzoyl Cation]⁺ [C₇H₅O]⁺

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, encompassing both the benzoyl group and the dihydroxypyrimidine ring, is expected to absorb UV radiation. Compounds containing a benzoyl structure typically exhibit two main absorption bands corresponding to π → π* transitions. researchgate.netvjol.info.vn One band is often observed in the 230-250 nm region, with a second, less intense band appearing at a longer wavelength, typically above 270 nm. researchgate.netijcrt.org The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic rings. youtube.com

The presence of the dihydroxypyrimidine moiety, a structure with potential for extended conjugation and intramolecular hydrogen bonding, suggests that this compound may also exhibit fluorescence. nih.gov Fluorescence spectroscopy could be employed to study the compound's emission properties. The fluorescence quantum yield and emission wavelength can be influenced by factors such as molecular aggregation, solvent polarity, and binding interactions with other molecules, providing a sensitive probe for studying its behavior in various environments. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Phosphoric Acid

Crystallographic Techniques for Solid-State Structure

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the crystal system, space group, and unit cell dimensions.

However, a comprehensive search of scientific literature and crystallographic databases did not yield any published studies that have successfully crystallized this compound and performed single-crystal X-ray diffraction analysis. Consequently, crucial data such as its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of its unit cell (a, b, c, α, β, γ) remain undetermined. Without these fundamental crystallographic parameters, a detailed description of its solid-state structure is not feasible.

Co-crystal and Protein-Ligand Complex Crystallography

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. In pharmaceutical sciences, co-crystals are often developed to improve the physicochemical properties of an active pharmaceutical ingredient, such as solubility and stability. Similarly, protein-ligand crystallography involves co-crystallizing a small molecule (ligand) with a protein to understand their binding interactions at an atomic level. This is a cornerstone of structure-based drug design.

The investigation into co-crystals and protein-ligand complexes involving this compound also returned no specific findings. There are no publicly available reports of this compound being successfully co-crystallized with other molecules or with any protein targets. As a result, there is no structural information on its potential intermolecular interactions in a co-crystal lattice or its binding mode within a protein's active site.

Viii. Future Research Directions and Unaddressed Academic Questions

Emerging Methodologies for Compound Investigation

The deep investigation of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide's biological effects requires the deployment of sophisticated, high-throughput technologies. These emerging methodologies are pivotal for moving beyond preliminary activity screens to a profound understanding of the compound's mechanism of action.

A comprehensive understanding of how this compound interacts with biological systems can be achieved through the application of "omics" technologies. These platforms allow for a global analysis of cellular molecules, providing an unbiased view of the perturbations induced by the compound. Following the central dogma, these technologies can capture everything from static genomic changes to dynamic proteomic and metabolic shifts. nih.gov

Genomics and Transcriptomics: By analyzing the entire set of genes (genomics) and their expression levels as RNA (transcriptomics), researchers can identify genes and pathways that are modulated by the compound. For instance, transcriptomic analysis of cells treated with this compound could reveal upregulation of apoptotic genes or downregulation of inflammatory pathways, offering clues to its mode of action.

Proteomics: This involves the large-scale study of proteins, including their expression, modifications, and interactions. Proteomic approaches can identify the direct protein targets of the compound or downstream proteins whose expression is altered. This is crucial for validating predicted targets and discovering novel ones.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state. Perturbations in specific metabolic pathways, such as pyrimidine (B1678525) metabolism, could be directly observed, potentially linking the compound's action to cellular proliferation and metabolic remodeling. mdpi.com

Table 1: Application of Omics Technologies in the Study of this compound

Technology Description Potential Application
Transcriptomics High-throughput analysis of messenger RNA (mRNA) to quantify gene expression. Identify genes and signaling pathways modulated by the compound, providing insights into its mechanism of action.
Proteomics Large-scale study of the proteome—the entire set of proteins produced by an organism or system. Identify direct protein binding partners and downstream protein expression changes to uncover biological targets.
Metabolomics Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Reveal alterations in metabolic pathways, offering a functional snapshot of the compound's physiological effects. mdpi.com
Interactomics Investigation of the interactions between proteins and other molecules within a cell. Map the complex network of interactions influenced by the compound, elucidating its role in cellular networks.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. researchgate.net These computational tools can be applied at nearly every stage, from hit identification to lead optimization. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By learning from vast databases of chemical structures and their activities, these models can propose novel pyrimidine-benzamide derivatives of this compound that are optimized for potency, selectivity, and favorable pharmacokinetic profiles. nih.govactascientific.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of new compounds based on their chemical structure. researchgate.net This allows for the rapid virtual screening of large compound libraries to prioritize the most promising candidates for synthesis and testing.

ADME/T Prediction: A significant cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. actascientific.com AI models can be trained to predict these properties in silico, enabling chemists to filter out compounds with likely liabilities early in the discovery process. researchgate.net

Table 2: Role of AI and Machine Learning in Pyrimidine-Benzamide Research

AI/ML Application Description Impact on Research
Virtual Screening Using ML models to rapidly screen large virtual libraries of compounds for potential activity against a biological target. actascientific.com Accelerates the identification of potential "hit" molecules from millions of candidates, saving time and resources. nih.gov
De Novo Design Employing generative models to create novel molecular structures with optimized, user-defined properties. nih.gov Facilitates the exploration of new chemical space and the design of highly potent and specific pyrimidine-benzamide analogues.
ADME/T Prediction Predicting the pharmacokinetic and toxicity profiles of molecules using computational models. actascientific.com Reduces late-stage attrition of drug candidates by identifying potential liabilities early in the design phase.
Protein Structure Prediction Algorithms like AlphaFold predict the 3D structure of target proteins from their amino acid sequence. Enables structure-based drug design for novel targets where an experimental structure is not available.

Identification of Novel Biological Targets and Pathways

The pyrimidine and benzamide (B126) moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. nanobioletters.comgsconlinepress.comresearchgate.net This suggests that this compound could interact with a range of biological targets. Research on related structures has identified several key enzyme families as potential targets.

Kinases: Many pyrimidine derivatives are known to be potent kinase inhibitors. researchgate.net Kinases like Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) are crucial in cancer cell proliferation and migration, making them attractive targets. nih.govnih.gov Investigating the inhibitory activity of this compound against a panel of cancer-related kinases is a critical next step.

Dihydrofolate Reductase (DHFR): This enzyme is essential for nucleotide synthesis and is a validated target for antimicrobial and anticancer drugs. Pyrimidine-clubbed benzimidazole (B57391) derivatives have been identified as potential DHFR inhibitors. mdpi.com

Tubulin: Certain pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization by binding to tubulin, leading to cell cycle arrest and anti-proliferative effects. nih.gov

Table 3: Potential Biological Targets for this compound

Target Class Example Target Rationale for Investigation
Protein Kinases FAK, EGFR, CDKs Pyrimidine scaffolds are common in approved kinase inhibitors. Inhibition can block cancer cell growth and survival signals. researchgate.netnih.govnih.gov
Metabolic Enzymes Dihydrofolate Reductase (DHFR) A key target for antimicrobial and chemotherapy agents; related pyrimidine structures show inhibitory activity. mdpi.com
Cytoskeletal Proteins Tubulin Inhibition of tubulin polymerization disrupts cell division, a validated anticancer strategy. nih.gov
E3 Ligases Cereblon (CRBN) Benzamide derivatives have been developed as novel binders for CRBN, enabling their use in targeted protein degradation (PROTACs). nih.gov

Development of Advanced Research Tools and Probes

To definitively identify the cellular targets and pathways affected by this compound, it is essential to develop chemical probes derived from its structure. A chemical probe is a specialized small molecule used to study and manipulate a biological system. This involves rationally modifying the parent compound to incorporate a reactive group or a tag (e.g., biotin (B1667282) or a fluorophore) while retaining its biological activity. These probes can then be used in techniques like activity-based protein profiling (ABPP) or chemical proteomics to covalently label and identify specific protein targets within a complex cellular lysate. The development of such tools would be invaluable for validating target engagement and understanding the compound's precise mechanism of action.

Challenges and Opportunities in the Field of Pyrimidine-Benzamide Chemistry

The continued development of this compound and related compounds faces several challenges but also presents significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted pyrimidine-benzamide derivatives can be multi-stepped and require careful optimization of reaction conditions to achieve good yields. nanobioletters.comcyberleninka.ru

Target Selectivity: As many pyrimidine derivatives target ATP-binding pockets (e.g., in kinases), achieving high selectivity for a specific target over other related proteins is a major hurdle that must be overcome to minimize off-target effects.

Drug Resistance: For applications in oncology and infectious diseases, the potential for acquired resistance to new chemical entities is a constant concern. Mechanisms of resistance must be proactively investigated.

Opportunities:

Targeting Novel Pathways: The unique structural combination of the pyrimidine and benzamide moieties offers the potential to engage novel biological targets or to interact with known targets in a new way, potentially overcoming existing resistance mechanisms.

Targeted Protein Degradation: The discovery of benzamide-type ligands for the E3 ligase cereblon opens the exciting possibility of using the this compound scaffold as a basis for developing Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it, offering a powerful new therapeutic modality.

Combinatorial Chemistry and High-Throughput Screening: Modern synthetic and screening techniques allow for the rapid generation and evaluation of large libraries of analogues, systematically exploring the structure-activity relationships (SAR) to identify compounds with improved properties.

Table 4: Summary of Challenges and Opportunities

Category Description
Challenge Achieving high selectivity for a single biological target to minimize off-target effects and potential toxicity.
Challenge Developing efficient and scalable synthetic routes for complex substituted pyrimidine-benzamide analogues. cyberleninka.ru
Opportunity Exploring the scaffold for applications in targeted protein degradation (PROTACs) by designing derivatives that recruit E3 ligases. nih.gov
Opportunity Leveraging the "privileged structure" nature of the pyrimidine-benzamide core to discover inhibitors for novel or "undruggable" targets.

Ix. Conclusion

Synthesis of Key Academic Findings

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide is a synthetic compound featuring a 6-methyluracil (B20015) core linked to a benzamide (B126) group. While dedicated research on this specific molecule is not extensively documented in publicly available literature, a synthesis of findings from studies on its core components provides a strong framework for understanding its chemical nature and potential biological relevance.

The synthesis of such a molecule can be inferred from established methodologies for N-alkylation and benzoylation of pyrimidine (B1678525) and purine (B94841) bases. researchgate.net The uracil (B121893) moiety, a fundamental component of ribonucleic acid (RNA), offers a versatile scaffold that is central to numerous biological processes. nih.govnih.gov Specifically, the 6-methyluracil derivative structure is known to exist in different tautomeric forms and can be synthesized through various chemical pathways. nih.govconicet.gov.ar The benzamide portion of the molecule is also a common feature in biologically active compounds, with established synthesis routes involving the reaction of amines with benzoyl chloride or similar reagents. nanobioletters.comcyberleninka.ru

The biological potential of this compound is suggested by the broad spectrum of activities demonstrated by related pyrimidine and benzamide derivatives. Pyrimidine-based compounds are recognized for their therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov They often function by inhibiting key enzymes. researchgate.netnih.gov For instance, derivatives of the pyrimidine core have shown effective inhibition of metabolic enzymes like carbonic anhydrase, acetylcholinesterase, and glutathione (B108866) reductase. researchgate.netjuniperpublishers.com Furthermore, 6-methyluracil derivatives have been specifically investigated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease and have demonstrated proliferative effects on lung cells in vitro. nih.govjppres.com Benzamide derivatives have also been synthesized and evaluated for a range of biological activities, including antimicrobial, antifungal, and antiproliferative effects. nanobioletters.comnih.govnih.gov

The table below summarizes the observed biological activities of compounds structurally related to this compound, highlighting the potential areas of interest for this specific molecule.

Compound Class Observed Biological Activities Potential Therapeutic Areas
Pyrimidine Derivatives Enzyme inhibition (e.g., kinases, carbonic anhydrase, acetylcholinesterase) researchgate.netjuniperpublishers.comacs.orgCancer, Glaucoma, Alzheimer's Disease, Diabetes nih.govresearchgate.net
6-Methyluracil Derivatives Acetylcholinesterase inhibition, stimulation of cell proliferation nih.govjppres.comAlzheimer's Disease, Regenerative Medicine nih.govnih.govjppres.com
Benzamide Derivatives Antimicrobial, Antifungal, Antiproliferative, HDAC inhibition nanobioletters.comnih.govsemanticscholar.orgInfectious Diseases, Cancer nih.govsemanticscholar.org

Significance of this compound in Advancing Chemical and Biological Sciences

The significance of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets through mechanisms like hydrogen bonding. nih.gov Its presence as a core building block in DNA and RNA makes it a prime candidate for designing molecules that can modulate biological pathways. nih.govnih.gov

By combining the pyrimidine scaffold with a benzamide moiety, this compound represents a hybrid structure that could lead to compounds with unique or enhanced biological profiles. The benzamide group can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially improving target specificity and efficacy. Research into pyrimidine-substituted benzamide derivatives has already shown promise in developing new classes of cytostatic agents, such as Histone Deacetylase (HDAC) inhibitors for cancer treatment. semanticscholar.org

The study of this compound and its analogs could make significant contributions to drug discovery. For example, based on the activities of related structures, it could serve as a lead compound for developing novel inhibitors of kinases, which are crucial targets in oncology, or acetylcholinesterase, which is relevant for neurodegenerative disorders. nih.govacs.org The exploration of its synthesis and biological activity would not only expand the chemical space of potential drug candidates but also deepen the understanding of the structure-activity relationships of pyrimidine-based compounds. This knowledge is crucial for the rational design of next-generation therapies targeting a range of diseases, underscoring the importance of this compound in the advancement of chemical and biological sciences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step routes, including acylation of pyrimidine derivatives. For example, analogous benzamide compounds are synthesized via nucleophilic displacement of activated intermediates (e.g., acyl chlorides) with amine-containing precursors under anhydrous conditions . Key steps may include:

  • Acylation : Reacting 2,4-dihydroxy-6-methylpyrimidin-5-amine with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : Confirmation via 1H^1H-NMR and LC-MS to ensure purity and structural integrity .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. Use SHELX programs (e.g., SHELXL for refinement) for structure solution, leveraging direct methods for phase determination . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions or structural modifications. Strategies include:

  • Comparative SAR Studies : Systematically alter substituents (e.g., pyrimidine hydroxyl groups) and test against standardized cell lines (e.g., HeLa) to isolate activity contributors .
  • Kinetic Analysis : Use enzymatic assays (e.g., tyrosine kinase inhibition) under controlled pH/temperature to validate target engagement .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, RCSB PDB) to identify trends .

Q. What experimental approaches can elucidate the mechanism of action for this compound in cancer models?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA-seq or qPCR to assess Hedgehog/SMO pathway modulation, given structural similarities to SMO inhibitors .
  • Protein Binding Studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity for targets like LCK kinase, comparing results to known inhibitors (e.g., 4-methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, IC50_{50} = 3.5 nM) .
  • In Vivo Validation : Xenograft models with dose-response studies to correlate pharmacokinetics (e.g., AUC, t1/2t_{1/2}) with efficacy .

Data Analysis & Technical Challenges

Q. How should researchers address low yields in the catalytic amidation step during synthesis?

  • Methodological Answer : Optimize reaction parameters using design-of-experiments (DoE):

  • Catalyst Screening : Test bimetallic MOFs (e.g., Fe2_2Ni-BDC) for improved turnover frequency and recyclability .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
  • Kinetic Monitoring : Use in situ FT-IR or HPLC to identify side reactions (e.g., hydrolysis) and adjust stoichiometry .

Q. What strategies validate antioxidant activity claims for benzamide derivatives?

  • Methodological Answer :

  • DPPH Assay : Measure radical scavenging at 517 nm, using ascorbic acid as a positive control.
  • ROS Detection : Flow cytometry with fluorescent probes (e.g., DCFH-DA) in oxidative stress models .
  • Structural Correlations : Compare electron-donating groups (e.g., hydroxyl, methoxy) to activity trends .

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